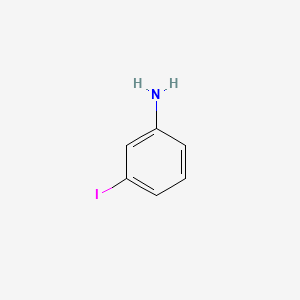

3-Iodoaniline

Description

The exact mass of the compound 3-Iodoaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34545. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Iodoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodoaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCSRWGYGMRBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060812 | |

| Record name | m-Iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-01-7 | |

| Record name | 3-Iodoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-IODOANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodoaniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodoaniline, with the CAS number 626-01-7, is a key aromatic amine and organoiodine compound extensively utilized in organic synthesis.[1] Its unique bifunctionality, possessing both a reactive amino group and an iodine substituent, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and significant applications of 3-iodoaniline, with a particular focus on its role as a crucial intermediate in the development of targeted cancer therapeutics. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, alongside visualizations of key reaction pathways to facilitate a deeper understanding for researchers in chemistry and drug development.

Core Properties of 3-Iodoaniline

3-Iodoaniline is a clear, yellow to brown liquid or low-melting solid that is sensitive to light.[1] It is characterized by its poor solubility in water but good solubility in common organic solvents. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value |

| CAS Number | 626-01-7[1] |

| Molecular Formula | C₆H₆IN[1] |

| Molecular Weight | 219.02 g/mol |

| IUPAC Name | 3-iodoaniline |

| Synonyms | m-Iodoaniline, 1-Amino-3-iodobenzene[1] |

| SMILES | NC1=CC=CC(I)=C1 |

| InChI Key | FFCSRWGYGMRBGD-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Clear yellow to brown liquid or low-melting solid[1] |

| Melting Point | 21-24 °C |

| Boiling Point | 145-146 °C at 15 mmHg |

| Density | 1.821 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.682 |

| Solubility | Insoluble in water |

| Storage Temperature | 2-8°C, light-sensitive[1] |

| Flash Point | 113 °C (closed cup) |

Synthesis of 3-Iodoaniline: Experimental Protocols

The synthesis of 3-iodoaniline can be achieved through various methods, with the reduction of 3-nitroiodobenzene being a common and effective approach. Below is a detailed experimental protocol for this transformation.

Reduction of 1-Iodo-3-nitrobenzene

This protocol outlines the reduction of 1-iodo-3-nitrobenzene to 3-iodoaniline using sodium borohydride with a palladium catalyst.

Materials:

-

1-Iodo-3-nitrobenzene

-

Ethanol (EtOH)

-

Water (H₂O)

-

TAPEHA-Pd catalyst (or a similar supported Palladium catalyst)

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

In a round-bottom flask, prepare a solution of 1-iodo-3-nitrobenzene (1.0 mmol) in a 1:1 mixture of ethanol and water (20 mL).[2]

-

To this solution, add the TAPEHA-Pd catalyst (0.015 g).[2]

-

Slowly add sodium borohydride (4.0 mmol) to the mixture. A gradual color change to black should be observed, indicating the formation of palladium nanoparticles.[2]

-

Stir the reaction mixture vigorously at room temperature under atmospheric pressure for 1.5 hours.[2]

-

Upon completion of the reaction (monitored by TLC), remove the catalyst by filtration through a pad of celite.

-

Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[2]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[2]

-

Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 3-iodoaniline.[2]

-

The crude product can be further purified by vacuum distillation or column chromatography.

Synthesis of 3-Iodoaniline from 1-Iodo-3-nitrobenzene.

Applications in Drug Development

The unique reactivity of 3-iodoaniline makes it a valuable precursor in the synthesis of a variety of pharmaceutical compounds.[1] The presence of the iodine atom allows for the facile formation of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[3] This has been instrumental in the development of several targeted therapies, particularly tyrosine kinase inhibitors (TKIs) for the treatment of cancer.

Key Intermediate in the Synthesis of Tyrosine Kinase Inhibitors

3-Iodoaniline is a crucial building block for several clinically important TKIs, including Nilotinib and Ponatinib, which are used in the treatment of chronic myeloid leukemia (CML).[4][5]

Nilotinib: This second-generation TKI is synthesized through a multi-step process where a derivative of 3-iodoaniline is coupled with other fragments to construct the final complex molecule.[4] The core structure of Nilotinib contains a substituted aniline moiety that is often derived from precursors like 3-iodoaniline.

Ponatinib: Ponatinib is a multi-targeted TKI designed to overcome resistance to other CML drugs. Its synthesis also involves a key cross-coupling step where a derivative of 3-iodoaniline is used to introduce the substituted phenylamino fragment.[5]

The general synthetic strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to link the 3-iodoaniline derivative with a suitable boronic acid or ester. A representative workflow for such a coupling reaction is provided below.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general workflow for the Suzuki-Miyaura coupling of an aryl iodide, such as a derivative of 3-iodoaniline, with a boronic acid.

Materials:

-

3-Iodoaniline derivative (1.0 equiv)

-

Aryl boronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and workup materials

Procedure:

-

To a reaction flask, add the 3-iodoaniline derivative (1.0 equiv), aryl boronic acid (1.2 equiv), and the base (2.0 equiv).

-

Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Generalized Suzuki-Miyaura Coupling Workflow.

Signaling Pathways

Currently, there is a lack of publicly available scientific literature that directly implicates 3-iodoaniline itself in the modulation of specific biological signaling pathways. Its significance in pharmacology primarily stems from its role as a synthetic intermediate in the creation of biologically active molecules. The derivatives of 3-iodoaniline, such as Nilotinib and Ponatinib, are known to inhibit tyrosine kinase signaling pathways, particularly the Bcr-Abl pathway in CML.[5][6]

Conclusion

3-Iodoaniline is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity provide a robust platform for the synthesis of complex organic molecules. Its application in the development of life-saving tyrosine kinase inhibitors highlights its critical importance in drug discovery and development. The experimental protocols and reaction workflows detailed in this guide are intended to serve as a valuable resource for researchers and scientists working in this dynamic field.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Iodoaniline

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Iodoaniline (CAS No. 626-01-7). The information is curated for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.

Core Properties and Identifiers

3-Iodoaniline, also known as m-iodoaniline, is an aromatic amine and a key intermediate in organic synthesis. Its structure, featuring an iodine atom and an amino group on a benzene ring, imparts versatile reactivity, making it a valuable building block in the synthesis of pharmaceuticals and functional materials.[1][2][3]

| Identifier | Value | Reference |

| CAS Number | 626-01-7 | [4][5][6] |

| Molecular Formula | C₆H₆IN | [5][6][7] |

| Molecular Weight | 219.02 g/mol | [5][8][9] |

| IUPAC Name | 3-iodoaniline | [9] |

| Synonyms | m-Iodoaniline, 1-Amino-3-iodobenzene, 3-Iodobenzenamine | [1][6][9] |

| InChI Key | FFCSRWGYGMRBGD-UHFFFAOYSA-N | [5][7] |

| SMILES | Nc1cccc(I)c1 | [5][7] |

Physical and Chemical Properties

3-Iodoaniline is typically a light-sensitive, clear yellow liquid or a low-melting solid.[1][3] Its physical and chemical characteristics are summarized below.

Table 2.1: Physical Properties

| Property | Value | Reference |

| Appearance | Light yellow to reddish crystalline powder or liquid | [1][3][6] |

| Melting Point | 21-25 °C | [4][5][7][10] |

| Boiling Point | 145-146 °C at 15 mmHg~272-280 °C at 760 mmHg | [4][5][8][11][7][12] |

| Density | 1.821 g/mL at 25 °C | [4][5][7][8] |

| Refractive Index (n²⁰/D) | 1.682 - 1.684 | [4][5][7][8] |

| Solubility | Insoluble to sparingly soluble in water | [1][4] |

| LogP (Octanol/Water) | 1.7 - 2.9 | [7][9][12][13] |

Table 2.2: Chemical and Spectroscopic Properties

| Property | Value/Description | Reference |

| pKa | 3.2 (IUPAC Digitized pKa Dataset) | [9] |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) at approx. 7.03, 6.96, 6.81, 6.54, and 3.57 ppm | [14] |

| ¹³C NMR | Spectral data available | [9] |

| Infrared (IR) Spectra | Spectral data available | [9][15] |

| Mass Spectrometry | Spectral data available | [9] |

Chemical Reactivity and Synthesis

The dual functionality of the amino (-NH₂) and iodo (-I) groups makes 3-iodoaniline a versatile reagent. The amino group can undergo acylation, alkylation, and diazotization, while the iodine atom, being an excellent leaving group, is highly suitable for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[2][3] The meta-position of the amino group relative to the iodine results in less steric hindrance compared to its ortho-isomer (2-iodoaniline), often facilitating easier access for bulky catalysts.[2]

Logical Workflow for Utilizing 3-Iodoaniline

Caption: Key reaction pathways for 3-Iodoaniline.

Experimental Protocols

Synthesis of 3-Iodoaniline via Reduction

A common method for synthesizing 3-iodoaniline is the reduction of 1-iodo-3-nitrobenzene.[1][4]

Protocol:

-

Catalyst Addition: Add the TAPEHA-Pd catalyst (0.015 g) to a mixture of ethanol and water (1:1, 20 mL) containing 1-iodo-3-nitrobenzene (1.0 mmol).[4]

-

Reduction: Slowly add sodium borohydride (NaBH₄, 4.0 mmol) to the mixture. The solution will gradually turn black, indicating the formation of palladium nanoparticles.[1][4]

-

Reaction: Stir the reaction continuously for 1.5 hours at room temperature under atmospheric pressure.[1][4]

-

Work-up: After the reaction is complete, remove the catalyst by filtration.[4]

-

Extraction: Extract the filtrate with ethyl acetate (3 x 30 mL).[4]

-

Drying and Concentration: Combine the organic layers, dry them with anhydrous magnesium sulfate (MgSO₄), and concentrate under vacuum to yield the final product.[1][4]

Characterization via ¹H NMR Spectroscopy

Protocol:

-

Sample Preparation: Prepare a sample by dissolving a small amount of 3-iodoaniline (e.g., 0.045 g) in a deuterated solvent such as deuterochloroform (CDCl₃, approx. 0.5 mL).[14]

-

Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency such as 90 MHz or 400 MHz.[14]

-

Analysis: Analyze the resulting spectrum. For 3-iodoaniline in CDCl₃, characteristic peaks are expected around δ 7.0 (multiplet), 6.8 (doublet of doublets), 6.5 (doublet of doublets), and a broad singlet for the amine protons around 3.6 ppm.[14]

Palladium-Catalyzed Cross-Coupling (Sonogashira Reaction Example)

The following is a general protocol for a Sonogashira coupling, a common reaction for iodoanilines, demonstrating their utility in forming C-C bonds.[2][16]

Protocol:

-

Reaction Setup: In a reaction vessel, combine 3-iodoaniline (1.0 equiv), the terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI, 1 mol%).

-

Solvent and Base: Add a suitable solvent and base, such as triethylamine (Et₃N).

-

Inert Atmosphere: Flush the vessel with an inert gas (e.g., Argon) and seal it.

-

Reaction: Stir the mixture at room temperature for the required time (typically 5-24 hours), monitoring progress by TLC or GC-MS.

-

Work-up: Upon completion, filter the reaction mixture and wash it with a saturated aqueous NaCl solution.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, dry, and concentrate. Purify the crude product by flash column chromatography.

Synthesis and Reaction Workflow

Caption: Synthesis and subsequent Sonogashira coupling of 3-Iodoaniline.

Safety and Handling

3-Iodoaniline is a hazardous substance and requires careful handling.

Table 5.1: Safety Information

| Identifier | Value | Reference |

| GHS Hazard Statements | H302 (Harmful if swallowed)H312 (Harmful in contact with skin)H315 (Causes skin irritation)H332 (Harmful if inhaled) | [8][9] |

| Signal Word | Warning | [8] |

| Flash Point | >110 °C (>230 °F) | [4][11] |

| Storage | Store at 2-8 °C, protected from light | [3][5][8] |

| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection, and a suitable respirator (e.g., dust mask type N95) | [8][11] |

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[11]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[11]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[11]

-

Ingestion: Seek immediate medical attention.[1]

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Iodoaniline | 626-01-7 [chemicalbook.com]

- 5. 3-Iodoaniline 98 626-01-7 [sigmaaldrich.com]

- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 7. 3-iodoaniline [stenutz.eu]

- 8. 3-碘苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-Iodoaniline | C6H6IN | CID 12271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. fishersci.com [fishersci.com]

- 12. 3-Iodoaniline | CAS#:626-01-7 | Chemsrc [chemsrc.com]

- 13. m-Iodoaniline | SIELC Technologies [sielc.com]

- 14. 3-Iodoaniline(626-01-7) 1H NMR [m.chemicalbook.com]

- 15. 3-Iodoaniline(626-01-7) IR2 spectrum [chemicalbook.com]

- 16. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 3-Iodoaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility characteristics of 3-iodoaniline (CAS No. 626-01-7), a crucial building block in organic synthesis and pharmaceutical development. Due to the limited availability of publicly accessible quantitative solubility data for 3-iodoaniline, this document outlines the theoretical principles governing its solubility, presents a standardized experimental protocol for its determination, and offers a framework for the presentation of such data. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to optimize reaction conditions, purification processes, and formulation strategies.

Introduction to 3-Iodoaniline

3-Iodoaniline is an aromatic amine with the molecular formula C₆H₆IN and a molecular weight of approximately 219.02 g/mol . Its chemical structure, featuring an aniline ring substituted with an iodine atom at the meta position, imparts a unique combination of properties that make it a versatile reagent in organic chemistry. The presence of the amino group allows for a variety of chemical transformations, while the iodo-substituent serves as a handle for cross-coupling reactions and other synthetic manipulations. An understanding of its solubility in various organic solvents is paramount for its effective utilization in a laboratory or industrial setting.

Theoretical Considerations for Solubility

The solubility of 3-iodoaniline is governed by the interplay of its molecular structure and the properties of the solvent. The key factors influencing its solubility include:

-

Polarity: The aniline moiety contributes a degree of polarity and the capacity for hydrogen bonding, which suggests solubility in polar solvents.

-

Hydrophobicity: The benzene ring and the iodine atom contribute to the molecule's nonpolar character, favoring solubility in less polar organic solvents.

-

"Like Dissolves Like": As a general principle, 3-iodoaniline is expected to be more soluble in solvents with similar polarity.

Based on these principles, a qualitative assessment of its solubility can be made. However, for precise applications, experimental determination of quantitative solubility is essential. While specific data for 3-iodoaniline is scarce, related compounds such as 2-iodoaniline and 4-iodoaniline are known to be soluble in alcohols, ether, and chloroform, and slightly soluble in water.[1][2][3][4][5][6] It is reasonable to expect a similar solubility profile for 3-iodoaniline.

Quantitative Solubility Data

Table 1: Template for Experimentally Determined Solubility of 3-Iodoaniline

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Protic Solvents | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Aprotic Polar Solvents | Acetone | |||

| Acetonitrile | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Ethers | Diethyl Ether | |||

| Tetrahydrofuran (THF) | ||||

| Halogenated Solvents | Dichloromethane | |||

| Chloroform | ||||

| Aromatic Hydrocarbons | Toluene | |||

| Benzene | ||||

| Aliphatic Hydrocarbons | Hexane | |||

| Cyclohexane |

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol provides a detailed methodology for its implementation.

4.1. Materials and Equipment

-

3-Iodoaniline (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker or rotator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

4.2. Procedure

-

Sample Preparation: Add an excess amount of solid 3-iodoaniline to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that the resulting solution is saturated.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended solid particles that could lead to an overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of 3-iodoaniline.

-

Calculation: Calculate the solubility of 3-iodoaniline in the solvent, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL or mol/L.

4.3. Diagram of Experimental Workflow

Caption: Workflow for isothermal shake-flask solubility determination.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding the solubility of a compound like 3-iodoaniline is a critical first step that influences subsequent stages. The following diagram illustrates the logical relationship between solubility and key aspects of the drug development process.

Caption: Impact of solubility on drug development stages.

Conclusion

While quantitative solubility data for 3-iodoaniline in a variety of organic solvents is not extensively documented, this guide provides the necessary theoretical background and experimental framework for researchers to systematically determine and report this crucial physicochemical property. Adherence to a standardized protocol, such as the isothermal shake-flask method, is essential for generating high-quality, reproducible data. Such data is invaluable for optimizing synthetic procedures, purification methods, and for the formulation of 3-iodoaniline-containing compounds in the context of drug discovery and development.

References

- 1. 4-碘苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4-Iodoaniline, 98% | Fisher Scientific [fishersci.ca]

- 4. 4-Iodoaniline 98 540-37-4 [sigmaaldrich.com]

- 5. 4-Iodoaniline | 540-37-4 [chemicalbook.com]

- 6. 2-Iodoaniline, 2-Iodoaniline 615-43-0, 2-Iodoaniline suppliers in India. [sodiumiodide.net]

3-Iodoaniline: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for 3-Iodoaniline (CAS No. 626-01-7). The information is intended to equip laboratory personnel with the knowledge required to handle this chemical safely and effectively.

Chemical and Physical Properties

3-Iodoaniline is a versatile chemical intermediate used in a variety of synthetic processes, particularly in the development of pharmaceuticals and dyes.[1][2] It typically appears as a clear, colorless to yellow or brown liquid or a low-melting solid.[1][3] Understanding its physical and chemical properties is the first step in ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₆H₆IN | [4][5] |

| Molecular Weight | 219.02 g/mol | [4] |

| Appearance | Clear, colorless to yellow-brown liquid or low melting solid | [1][3] |

| Melting Point | 21-24 °C (70-75 °F) | [2][6] |

| Boiling Point | 145-146 °C (293-295 °F) at 15 mmHg | [6] |

| Density | 1.821 g/mL at 25 °C (77 °F) | [2] |

| Refractive Index | n20/D 1.682 | [2] |

| Flash Point | > 110 °C (> 230 °F) | [3] |

| Water Solubility | Insoluble | [1] |

| Stability | Stable under normal conditions. Sensitive to light and air. May discolor on exposure. | [1][7] |

Hazard Identification and Classification

3-Iodoaniline is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin, eye, and respiratory irritation.[3][4][7]

| Hazard Classification | GHS Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |

Source: GHS Classification data compiled from multiple sources.[3][4]

Experimental Protocols: Safe Handling and Use

Adherence to strict laboratory protocols is mandatory when working with 3-Iodoaniline. The following procedures are based on standard operating procedures for acutely toxic and hazardous chemicals.[8][9][10]

Pre-Handling Checklist & Designated Area Preparation

-

Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of 3-Iodoaniline to be used and the potential for exposure.

-

SDS Review: Ensure all personnel involved have read and understood the Safety Data Sheet (SDS) for 3-Iodoaniline.

-

Emergency Equipment: Verify that a safety shower, eyewash station, and appropriate fire extinguisher are accessible and operational.[3]

-

Designated Area: All work with 3-Iodoaniline must be performed in a designated area, such as a certified chemical fume hood.[10][11] The area should be clearly marked with warning signs.

-

Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand, or commercial absorbent pads), neutralization agents (for secondary spills), and waste disposal bags is readily available.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 3-Iodoaniline:

-

Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield should be used if there is a splash hazard.

-

Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[7][10] Glove selection should be based on breakthrough time and permeation rate; consult the glove manufacturer's specifications.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., for organic vapors and particulates) is required.[3][7]

Dispensing and Handling Protocol

-

Work exclusively within the designated chemical fume hood.

-

Place plastic-backed absorbent paper on the work surface to contain any minor drips or spills.[10]

-

Ensure all containers are clearly labeled.

-

When transferring the liquid, use a suction bulb or a calibrated pipette with a dispenser. Never pipette by mouth.[8][9]

-

Keep containers tightly closed when not in use to minimize vapor exposure.

-

Avoid all contact with skin, eyes, and clothing.[1]

-

Do not eat, drink, or smoke in the laboratory area.[12]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]

-

The recommended storage temperature is between 2-8°C (refrigerator).[1]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[7]

Emergency Procedures

Rapid and appropriate response to an exposure or spill is critical.

First-Aid Measures

The following diagram outlines the immediate first-aid steps to be taken in case of exposure.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. 3-Iodoaniline | C6H6IN | CID 12271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 3-Iodoaniline | 626-01-7 [chemicalbook.com]

- 7. 3-Iodoaniline(626-01-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. SOP for Handling & Usage of Hazardous Chemicals | Pharmaguideline [pharmaguideline.com]

- 9. pharmadekho.com [pharmadekho.com]

- 10. campusoperations.temple.edu [campusoperations.temple.edu]

- 11. SOP: Acutely Toxic Chemicals | PennEHRS [ehrs.upenn.edu]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Synthesis of 3-Iodoaniline from 3-Nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-iodoaniline from 3-nitroaniline. The primary and most established method involves a two-step process: the diazotization of 3-nitroaniline followed by a Sandmeyer-type reaction to introduce the iodine substituent. An alternative pathway, the reduction of 1-iodo-3-nitrobenzene, is also discussed. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the reaction pathways and workflows.

Core Synthesis Pathway: Diazotization and Sandmeyer Reaction

The principal route for converting 3-nitroaniline to 3-iodoaniline is a well-established two-step process. Initially, the primary aromatic amine of 3-nitroaniline is converted into a diazonium salt through diazotization. This is followed by a Sandmeyer-type reaction, where the diazonium group is substituted by an iodine atom using an iodide salt.

Step 1: Diazotization of 3-Nitroaniline

In this step, 3-nitroaniline is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid (H₂SO₄), at low temperatures (0-5 °C) to form the 3-nitrobenzenediazonium salt.

Step 2: Sandmeyer-type Iodination

The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group, being an excellent leaving group (as N₂ gas), is displaced by the iodide ion to yield 3-iodonitrobenzene. It is noteworthy that the Sandmeyer reaction for iodination does not typically require a copper(I) catalyst, which is often necessary for the introduction of other halogens.[1][2]

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group of 3-iodonitrobenzene to an amino group, yielding the target molecule, 3-iodoaniline. A common and effective method for this transformation is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl).[3]

Experimental Protocols

The following protocols are based on established general procedures for diazotization, Sandmeyer reactions, and nitro group reductions. Researchers should adapt these protocols based on their specific laboratory conditions and safety assessments.

Protocol 1: Synthesis of 3-Iodonitrobenzene from 3-Nitroaniline

Materials:

-

3-Nitroaniline

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Diethyl Ether (Et₂O)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 3-nitroaniline (1.0 equiv) in deionized water.

-

Carefully add concentrated sulfuric acid (approx. 2.8 equiv) to the stirred solution.

-

Cool the reaction mixture to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (approx. 1.2 equiv) in deionized water and add it dropwise to the cooled reaction mixture, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

To the diazonium salt solution, add diethyl ether.

-

In a separate flask, prepare a solution of potassium iodide (approx. 4.0 equiv) in deionized water.

-

Add the potassium iodide solution dropwise to the diazonium salt solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess iodine.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 3-iodonitrobenzene.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 3-Iodonitrobenzene to 3-Iodoaniline

Materials:

-

3-Iodonitrobenzene

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-iodonitrobenzene in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and neutralize it with a sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Concentrate the solution under vacuum to yield 3-iodoaniline.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of 3-iodoaniline. The yield data is based on typical outcomes for similar Sandmeyer reactions.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 3-Nitroaniline | 138.12 | 1.0 |

| Sulfuric Acid | 98.08 | ~2.8 |

| Sodium Nitrite | 69.00 | ~1.2 |

| Potassium Iodide | 166.00 | ~4.0 |

Table 1: Molar Equivalents for the Synthesis of 3-Iodonitrobenzene.

| Product | Molar Mass ( g/mol ) | Theoretical Yield | Reported Yield Range |

| 3-Iodonitrobenzene | 249.01 | Based on 1 equiv. of 3-nitroaniline | 70-85% |

| 3-Iodoaniline | 219.02 | Based on the yield of 3-iodonitrobenzene | High |

Table 2: Yield Data for the Synthesis of 3-Iodoaniline.

Alternative Synthesis Route: Reduction of 1-Iodo-3-nitrobenzene

An alternative method for the synthesis of 3-iodoaniline involves the direct reduction of commercially available or previously synthesized 1-iodo-3-nitrobenzene. This route is more straightforward if the starting material is readily accessible.

Protocol 3: Reduction of 1-Iodo-3-nitrobenzene

A general procedure for the reduction of nitroarenes can be employed.[4]

Materials:

-

1-Iodo-3-nitrobenzene (1.0 mmol)

-

Ethanol/Water (1:1 mixture, 20 mL)

-

Palladium-based catalyst (e.g., TAPEHA-Pd, 0.015 g)

-

Sodium Borohydride (NaBH₄, 4.0 mmol)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 1-iodo-3-nitrobenzene in an ethanol/water mixture, add the palladium catalyst.

-

Slowly add sodium borohydride to the mixture.

-

Stir the reaction at room temperature for 1.5 hours.

-

Remove the catalyst by filtration.

-

Extract the filtrate with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Concentrate the solution under vacuum to obtain 3-iodoaniline.

Visualizations

Signaling Pathway: Synthesis of 3-Iodoaniline

References

An In-Depth Technical Guide to 3-Iodoaniline for Researchers and Drug Development Professionals

Introduction

3-Iodoaniline, a substituted aromatic amine, serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its unique structural features, particularly the presence of both an amino group and an iodine atom on the benzene ring, render it a versatile reagent in medicinal chemistry and materials science. This guide provides a comprehensive overview of the commercial availability, synthesis, handling, and applications of 3-Iodoaniline, with a special focus on its role in the development of targeted therapeutics.

Commercial Availability and Suppliers

3-Iodoaniline is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The compound is typically offered in various purities, with prices varying accordingly. Researchers should consult the suppliers' websites for the most current pricing and availability.

Table 1: Commercial Suppliers of 3-Iodoaniline

| Supplier | Product Number(s) | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | I7209 | 98% | 5 g | ~$28 |

| I7209 | 98% | 25 g | ~$92 | |

| Fisher Scientific (Thermo Scientific Chemicals) | AAL0115909 | 98% | 10 g | ~$117 |

| AAL0115918 | 98% | 50 g | ~$410 | |

| TCI America | I0047 | >98.0% (GC) | 5 g | ~$25 |

| I0047 | >98.0% (GC) | 25 g | ~$98 | |

| Alfa Aesar | L01159 | 98% | 10 g | ~$117.40 |

| L01159 | 98% | 50 g | ~$409.55 | |

| BLD Pharm | BD34383 | 98% | 5 g | inquire |

| BD34383 | 98% | 25 g | inquire | |

| Infinium Pharmachem | II0066 | - | - | inquire |

Note: Prices are approximate and subject to change. Please refer to the supplier's website for current pricing.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Iodoaniline is essential for its safe handling and effective use in chemical reactions.

Table 2: Physicochemical Data of 3-Iodoaniline

| Property | Value | Reference |

| CAS Number | 626-01-7 | [1][2] |

| Molecular Formula | C₆H₆IN | [1][2] |

| Molecular Weight | 219.02 g/mol | [2] |

| Appearance | Clear colorless to yellow-brown low melting solid or liquid | [1] |

| Melting Point | 21-24 °C (lit.) | [3] |

| Boiling Point | 145-146 °C/15 mmHg (lit.) | [3] |

| Density | 1.821 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.682 (lit.) | [3] |

| Solubility | Insoluble in water | [4] |

| Storage Temperature | 2-8°C, Light Sensitive | [3] |

Synthesis of 3-Iodoaniline

3-Iodoaniline is most commonly synthesized in the laboratory via the reduction of 1-iodo-3-nitrobenzene. This transformation can be achieved using various reducing agents. A general, yet detailed, experimental protocol is provided below.

Experimental Protocol: Reduction of 1-Iodo-3-nitrobenzene to 3-Iodoaniline

Materials:

-

1-Iodo-3-nitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH) or Acetic Acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel and filter paper)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-3-nitrobenzene (1.0 eq).

-

Addition of Reducing Agent:

-

Using Tin(II) chloride: Add tin(II) chloride dihydrate (approx. 3-4 eq) and a suitable solvent such as ethanol.

-

Using Iron powder: Add iron powder (approx. 3-5 eq) and a solvent such as a mixture of ethanol and water, or acetic acid.

-

-

Acidification: Slowly add concentrated hydrochloric acid to the mixture with stirring. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If using tin, carefully basify the mixture with a concentrated solution of sodium hydroxide or potassium hydroxide until the pH is strongly alkaline (pH > 10). This will precipitate tin salts. If using iron, filter the hot reaction mixture to remove excess iron and iron salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-Iodoaniline.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

-

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Concentrated hydrochloric acid is corrosive and should be handled with care.

Applications in Drug Discovery and Development

3-Iodoaniline is a valuable precursor in the synthesis of numerous biologically active molecules, particularly kinase inhibitors used in targeted cancer therapy. The iodo-substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, enabling the facile construction of complex molecular scaffolds.

Case Study: Trametinib (Mekinist®) - A MEK Inhibitor

Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase) enzymes in the MAPK/ERK pathway.[5] This pathway is frequently hyperactivated in various cancers due to mutations in upstream proteins like BRAF and RAS. While the industrial synthesis of Trametinib may utilize different starting materials for efficiency, a plausible synthetic route for analogues, and for understanding its chemical space, can be conceptualized starting from a substituted iodoaniline. The core structure of Trametinib features a substituted aniline moiety.

Signaling Pathway and Mechanism of Action

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in BRAF or RAS can lead to constitutive activation of this pathway, driving uncontrolled cell growth in cancers such as melanoma. Trametinib inhibits MEK1/2, thereby blocking the downstream signaling to ERK and inhibiting tumor cell proliferation.

Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.

Synthetic Workflow Visualization

The synthesis of complex molecules like kinase inhibitors often involves a multi-step process. A generalized workflow illustrating the use of a substituted iodoaniline in a cross-coupling reaction to build a key biaryl bond is depicted below.

Caption: Generalized workflow for the synthesis of a kinase inhibitor using a 3-iodoaniline derivative.

Safety and Handling

3-Iodoaniline is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. It is light-sensitive and should be stored in a tightly closed, light-resistant container.[1]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional chemical safety guidance. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling 3-Iodoaniline.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. tandfonline.com [tandfonline.com]

- 3. 3-ヨードアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Spectroscopic Profile of 3-Iodoaniline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Iodoaniline (CAS No: 626-01-7), a crucial building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of 3-Iodoaniline. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for 3-Iodoaniline

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 7.03 | t | 1.4, 7.6 |

| H-4 | 6.96 | ddd | 0.8, 2.3, 7.9 |

| H-5 | 6.81 | t | 7.9 |

| H-6 | 6.54 | ddd | 1.4, 2.3, 7.9 |

| -NH₂ | 3.56 | br s | - |

Note: Data acquired in CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for 3-Iodoaniline

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 (-NH₂) | 147.8 |

| C-2 | 123.1 |

| C-3 (-I) | 94.2 |

| C-4 | 130.7 |

| C-5 | 121.4 |

| C-6 | 113.7 |

Note: Data acquired in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in 3-Iodoaniline. The characteristic vibrational frequencies are presented below.

Table 3: IR Absorption Bands for 3-Iodoaniline

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3435, 3350 | N-H stretch (asymmetric and symmetric) | Strong |

| 3050 | Aromatic C-H stretch | Medium |

| 1620 | N-H bend (scissoring) | Strong |

| 1580, 1470 | Aromatic C=C stretch | Medium-Strong |

| 1310 | C-N stretch | Medium |

| 860, 770, 680 | C-H out-of-plane bend | Strong |

| 530 | C-I stretch | Medium |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of 3-Iodoaniline.

Table 4: Mass Spectrometry Data for 3-Iodoaniline

| m/z | Relative Intensity (%) | Assignment |

| 219 | 100 | [M]⁺ (Molecular Ion) |

| 92 | 65 | [M - I]⁺ |

| 65 | 39 | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of 3-Iodoaniline.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved, using sonication if necessary.

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse (zg30)[1]

-

Number of Scans (NS): 16-32[1]

-

Relaxation Delay (D1): 1.0 s[1]

-

Acquisition Time (AQ): 2-4 s[2]

-

Spectral Width (SW): -2 to 12 ppm[1]

-

Temperature: 298 K[1]

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled pulse program (zgpg30)[1]

-

Number of Scans (NS): 1024-4096[1]

-

Relaxation Delay (D1): 2.0 s[1]

-

Acquisition Time (AQ): 1-2 s

-

Spectral Width (SW): 0 to 200 ppm[1]

-

Temperature: 298 K[1]

-

Reference: CDCl₃ solvent peak at 77.16 ppm.[2]

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of 3-Iodoaniline with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the finely ground powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

FTIR Acquisition:

-

Spectrometer: Fourier Transform Infrared Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Introduction:

-

A dilute solution of 3-Iodoaniline in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct insertion probe.

EI-MS Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 40-300

-

Scan Speed: 1000 amu/s

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-Iodoaniline.

References

The Pivotal Role of 3-Iodoaniline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodoaniline, a halogenated aromatic amine, serves as a versatile and highly valuable building block in the field of medicinal chemistry. Its unique structural features, particularly the presence of a reactive iodine atom and a nucleophilic amino group on a benzene ring, make it an ideal starting material for the synthesis of a diverse array of complex molecules with significant biological activities. The iodine substituent provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[1][2] This technical guide provides an in-depth overview of the applications of 3-iodoaniline in the synthesis of kinase inhibitors, focusing on Nilotinib analogues as inhibitors of the Bcr-Abl signaling pathway, and touches upon its potential in developing inhibitors for other critical signaling pathways like PDGFR.

Core Applications in Kinase Inhibitor Synthesis

The 3-iodoaniline scaffold is a prevalent motif in the design and synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The aniline nitrogen can act as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, while the iodinated phenyl ring provides a platform for introducing various substituents to target specific pockets within the kinase domain, thereby enhancing potency and selectivity.

Nilotinib Analogues as Bcr-Abl Kinase Inhibitors

Nilotinib is a potent second-generation tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia (CML).[3] It functions by targeting the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the proliferation of leukemia cells.[1] The synthesis of Nilotinib and its analogues often involves a key intermediate, 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline, which is structurally and functionally analogous to 3-iodoaniline in its synthetic utility. The core structure, a substituted aniline, is crucial for its biological activity.

The following table summarizes the inhibitory activity (IC50) of Nilotinib and its analogues against the Bcr-Abl kinase. Lower IC50 values indicate greater potency.

| Compound | Bcr-Abl Kinase IC50 (nM) | Reference |

| Nilotinib | 5 - 20 | [4] |

| Analogue 1 | 25 - 50 | [4] |

| Analogue 2 | 50 - 100 | [4] |

Phenyl-imidazole Derivatives as PDGFR Inhibitors

The Platelet-Derived Growth Factor Receptor (PDGFR) is another important target in cancer therapy. A series of N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides, which can be synthesized from 3-iodoaniline, have shown potent inhibitory activity against PDGFR.

| Compound | PDGFR Kinase IC50 (µM) | Reference |

| Compound 9e | 0.2 | [5] |

| Imatinib (Reference) | 0.3 | [5] |

Experimental Protocols

Detailed methodologies for key synthetic transformations involving 3-iodoaniline and its analogues are provided below.

General Protocol for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, crucial for the synthesis of many kinase inhibitors.[6]

Reaction Scheme:

Materials:

-

Aryl iodide (e.g., 3-iodoaniline derivative) (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)

-

Ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Cs2CO3, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl iodide, amine, base, palladium catalyst, and ligand.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of Nilotinib Intermediate: 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline

This protocol describes the synthesis of a key aniline intermediate used in the synthesis of Nilotinib, starting from 3-bromo-5-(trifluoromethyl)aniline, a compound with similar reactivity to 3-iodoaniline.

Materials:

-

3-Bromo-5-(trifluoromethyl)aniline (1.0 equiv)

-

4-Methylimidazole (1.5 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

Potassium carbonate (K2CO3) (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, combine 3-bromo-5-(trifluoromethyl)aniline, 4-methylimidazole, CuI, and K2CO3 in DMF.

-

Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate.

-

Purify the crude product by column chromatography to yield the desired aniline intermediate.[7]

Final Amide Coupling Step in Nilotinib Synthesis

This step involves the coupling of the key aniline intermediate with a carboxylic acid to form the final Nilotinib structure.

Materials:

-

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1.0 equiv)

-

3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline (1.0 equiv)

-

Coupling agent (e.g., HATU or EDC/HOBt) (1.2 equiv)

-

Base (e.g., DIPEA) (2.0 equiv)

-

Anhydrous DMF

Procedure:

-

Dissolve the carboxylic acid in anhydrous DMF.

-

Add the coupling agent and stir for 15 minutes at room temperature.

-

Add the aniline intermediate and the base.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated NaHCO3 solution and brine.

-

Dry the organic layer, concentrate, and purify by chromatography to obtain Nilotinib.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by 3-iodoaniline-derived kinase inhibitors and the general workflow of their synthesis.

Caption: Bcr-Abl signaling pathway and its inhibition by a Nilotinib analogue.

Caption: Simplified PDGFR signaling pathway and its inhibition.

Caption: General synthetic workflow using 3-iodoaniline.

Conclusion

3-Iodoaniline is an undeniably important scaffold in modern medicinal chemistry. Its utility in constructing complex, biologically active molecules, particularly kinase inhibitors, is well-established. The examples of Nilotinib analogues and PDGFR inhibitors highlight the power of leveraging the unique reactivity of 3-iodoaniline to access novel chemical space and develop potent therapeutics. The provided protocols and pathway diagrams serve as a valuable resource for researchers engaged in the design and synthesis of next-generation targeted therapies. Further exploration of 3-iodoaniline derivatives is poised to yield new and improved treatments for a wide range of diseases.

References

- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Inhibition of PDGFR tyrosine kinase activity by a series of novel N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides: a SAR study on the bioisosterism of pyrimidine and imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 641571-10-0|4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide|BLD Pharm [bldpharm.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Nilotinib synthesis - chemicalbook [chemicalbook.com]

The Versatility of 3-Iodoaniline: A Strategic Building Block in Modern Organic Synthesis

For Immediate Release

[City, State] – December 7, 2025 – In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among these, 3-iodoaniline has emerged as a highly versatile and valuable reagent, particularly in the development of novel pharmaceuticals and functional materials. Its unique combination of a nucleophilic amino group and a reactive carbon-iodine bond provides a powerful handle for a diverse array of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. This technical guide delves into the core utility of 3-iodoaniline, offering researchers, scientists, and drug development professionals a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways.

Core Reactivity and Advantages

3-Iodoaniline (C₆H₆IN, CAS No. 626-01-7) is an aromatic amine featuring an iodine substituent at the meta position. This specific arrangement confers distinct reactivity advantages. The amino group can be readily functionalized through acylation, alkylation, or diazotization. Simultaneously, the carbon-iodine bond serves as a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions.

A key factor contributing to the synthetic utility of 3-iodoaniline is the reduced steric hindrance around the C-I bond compared to its ortho-isomer, 2-iodoaniline. This facilitates easier access for bulky palladium catalysts, often leading to higher reactivity and yields in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1]

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 3-iodoaniline is most evident in its application as a substrate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for the construction of complex molecular scaffolds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. 3-Iodoaniline readily participates in this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This transformation is pivotal in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.

Table 1: Suzuki-Miyaura Coupling of 3-Iodoaniline with Phenylboronic Acid

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 16-24 | ~80% | Adapted from[2] |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | High | Adapted from[3] |

Heck Coupling

The Heck reaction provides a means to form substituted alkenes by coupling an unsaturated halide with an alkene. 3-Iodoaniline serves as an effective aryl halide partner in this reaction, leading to the synthesis of various substituted anilines bearing alkenyl groups. A notable industrial application is in the synthesis of rilpivirine, an HIV medication, where a derivative of iodoaniline is a key intermediate.[4]

Table 2: Heck Coupling of 3-Iodoaniline with Styrene

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 4-12 | High | Adapted from[5] |

| Pd/C | - | NaOAc | DMA | 140 | 20 | Quantitative | [4] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides and primary or secondary amines.[6] 3-Iodoaniline is an excellent substrate for this reaction, allowing for the introduction of a diverse range of amino functionalities, a common feature in many pharmaceutical agents.

Table 3: Buchwald-Hartwig Amination of 3-Iodoaniline with Morpholine

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | High | Adapted from[1] |

| (SIPr)Pd(methallyl)Cl | - | LHMDS | THF | 22 | <1 | 99% | Adapted from[7] |

Experimental Protocols

The following are detailed experimental protocols for the key palladium-catalyzed cross-coupling reactions involving 3-iodoaniline. These protocols are intended as a starting point and may require optimization for specific substrates and laboratory conditions.

Protocol 1: Suzuki-Miyaura Coupling of 3-Iodoaniline with Phenylboronic Acid

Materials:

-

3-Iodoaniline (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 3-iodoaniline, phenylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).

-

Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Coupling of 3-Iodoaniline with Styrene

Materials:

-

3-Iodoaniline (1.0 equiv)

-

Styrene (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

-

Triphenylphosphine (PPh₃) (2-4 mol%)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Acetonitrile or DMF (anhydrous)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ and PPh₃.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the anhydrous solvent via syringe.

-

To the stirred mixture, add 3-iodoaniline, followed by styrene and triethylamine via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or Gas Chromatography (GC) until the 3-iodoaniline is consumed.

-

Cool the reaction mixture to room temperature and dilute with an organic solvent like diethyl ether.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[5]

Protocol 3: Buchwald-Hartwig Amination of 3-Iodoaniline with Morpholine

Materials:

-

3-Iodoaniline (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

In a glovebox or under an inert atmosphere, add NaOtBu, XPhos, and Pd₂(dba)₃ to an oven-dried Schlenk tube.

-

Add anhydrous toluene, followed by 3-iodoaniline and then morpholine.

-

Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.[1]

Visualization of Synthetic and Signaling Pathways

The strategic use of 3-iodoaniline as a building block can be visualized in synthetic workflows and its derivatives' potential roles in biological pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scribd.com [scribd.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organohalide with an organoboron compound, typically a boronic acid or ester. In the realm of drug discovery and development, the synthesis of biaryl and heteroaryl structures is of paramount importance, as these motifs are prevalent in a vast array of biologically active molecules.

3-Iodoaniline is a valuable and versatile building block in medicinal chemistry. The presence of the reactive iodine atom allows for selective functionalization via cross-coupling reactions, while the amino group provides a handle for further derivatization, making it an ideal substrate for the construction of compound libraries for structure-activity relationship (SAR) studies. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 3-iodoaniline with various boronic acids, offering a robust methodology for the synthesis of diverse 3-substituted aniline derivatives.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-